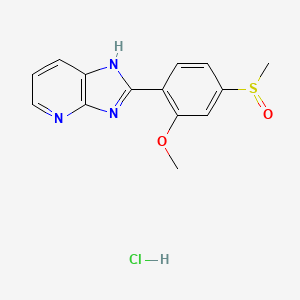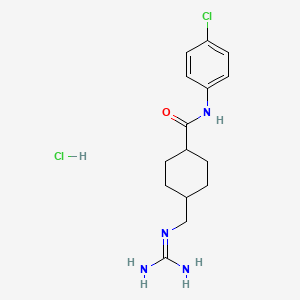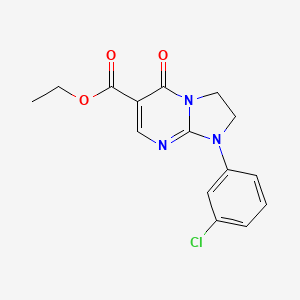
2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 258-870-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 258-870-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of EINECS 258-870-4 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to optimize yield and minimize impurities. The industrial production methods are designed to be cost-effective while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions: EINECS 258-870-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving EINECS 258-870-4 typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 258-870-4 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Scientific Research Applications
EINECS 258-870-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic properties and its role in drug development. Industrially, EINECS 258-870-4 is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of EINECS 258-870-4 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The detailed molecular mechanisms are studied to understand its potential therapeutic applications and to develop new drugs based on its structure.
Comparison with Similar Compounds
Similar Compounds: EINECS 258-870-4 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Examples of similar compounds include those with related functional groups or similar molecular frameworks.
Uniqueness: What sets EINECS 258-870-4 apart from similar compounds is its unique combination of properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective. The distinct characteristics of EINECS 258-870-4 are leveraged in research and industrial processes to achieve desired outcomes.
Properties
CAS No. |
53930-42-0 |
|---|---|
Molecular Formula |
C14H14ClN3O2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C14H13N3O2S.ClH/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13;/h3-8H,1-2H3,(H,15,16,17);1H |
InChI Key |
BPBGMZMGLZCRCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)



